molecular formula C10H7NOS2 B15191873 2-Mercapto-5-benzylidenethiazol-4-one CAS No. 37524-22-4

2-Mercapto-5-benzylidenethiazol-4-one

Cat. No.: B15191873
CAS No.: 37524-22-4
M. Wt: 221.3 g/mol
InChI Key: MWOXWTTZHVUTKL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-benzylidenethiazol-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-benzylidenethiazol-4-one typically involves the reaction of aromatic ketones with ethyl acetoacetates, followed by cyclization and subsequent functionalization. One common method involves the use of thiosemicarbazide and benzaldehyde under acidic conditions to form the thiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-benzylidenethiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted thiazoles .

Scientific Research Applications

2-Mercapto-5-benzylidenethiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-benzylidenethiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Molecular docking studies have shown that it can form stable complexes with key amino acid residues, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Similar in structure but lacks the benzylidene group.

    2-Aminobenzothiazole: Contains an amino group instead of a mercapto group.

    Benzothiazole: The parent compound without any substituents.

Uniqueness

2-Mercapto-5-benzylidenethiazol-4-one is unique due to the presence of both the mercapto and benzylidene groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

37524-22-4

Molecular Formula

C10H7NOS2

Molecular Weight

221.3 g/mol

IUPAC Name

(4E)-4-benzylidene-2-sulfanylidene-1,3-thiazolidin-5-one

InChI

InChI=1S/C10H7NOS2/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,13)/b8-6+

InChI Key

MWOXWTTZHVUTKL-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)SC(=S)N2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)SC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.